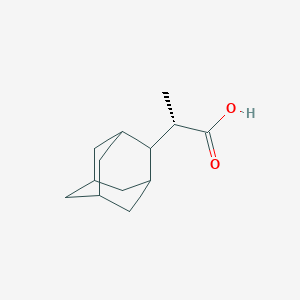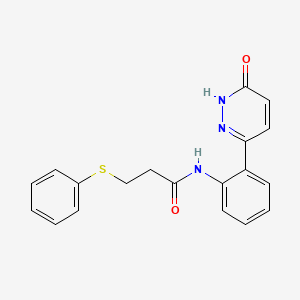
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Descripción general
Descripción
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine, also known by its chemical name N-bromo-4-hydroxy-2-pyranyloxy-pyrimidine, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound containing a nitrogen atom, a bromine atom, and a pyran ring. Due to its unique structure, it has a wide range of applications in the field of science and technology, including synthesis, medicinal chemistry, and pharmacology. It is also a key intermediate in the synthesis of other pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Synthesis of Nucleosides and Antiviral Agents
The synthesis of pseudouridine and 5-β-D-ribofuranosyluridine demonstrates the utility of pyrimidine derivatives in creating nucleoside analogs. These compounds are crucial in studying RNA function and potentially developing therapeutic agents (Brown, Burdon, & Slatcher, 1968). Furthermore, the design and synthesis of pyrazolo[3,4-d]pyrimidines have shown in vivo activity on Bcr-Abl T315I mutant, highlighting their potential in targeted cancer therapies (Radi et al., 2013).
Development of Antimicrobial and Anticancer Agents
Compounds like 4,5-dihydropyrazolines carrying pyrimidine moiety have been synthesized and tested for their antioxidant, anti-inflammatory, and analgesic activities. Some compounds exhibited potent biological activities, suggesting their applicability in developing new pharmacological agents (Adhikari et al., 2012). Additionally, novel pyranochromene-containing tetrazoles fused with pyrimidines have shown promising antimicrobial activities, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).
Propiedades
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOQSNQZAOWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2730254.png)
![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)
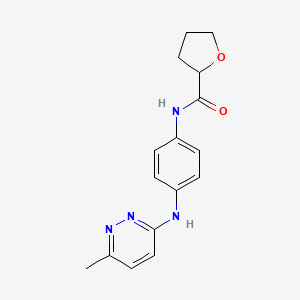
![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)
![1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2730262.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2730265.png)

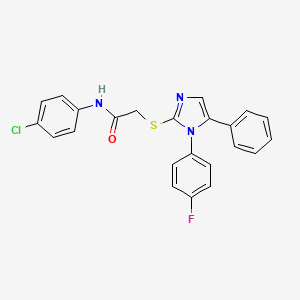
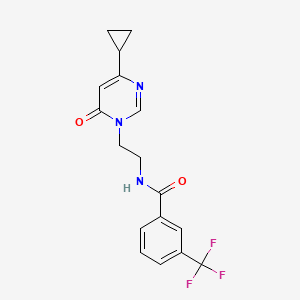

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)
